1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
Overview
Description
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride is a synthetic organic compound that features a pyridine ring fused with a thiazole ring, linked to an ethanamine group
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a range of effects at the molecular and cellular levels, contributing to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can modulate metabolic pathways, impacting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, which may affect its stability and efficacy. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity . These effects are time-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhanced cell proliferation and improved metabolic function. At higher doses, it can induce toxic or adverse effects, including cell death and organ damage . These threshold effects highlight the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, this compound can influence the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting the overall metabolic flux and levels of key metabolites . These interactions can have significant implications for cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function . Understanding the transport mechanisms of this compound is essential for elucidating its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . The subcellular localization of this compound is crucial for understanding its mechanism of action and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea in the presence of a base.
Pyridine Ring Introduction: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki or Heck coupling, using appropriate pyridine derivatives.
Ethanamine Group Addition:
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves:
Catalysts: Use of metal catalysts like palladium or nickel to facilitate coupling reactions.
Solvents: Selection of appropriate solvents to ensure the solubility of intermediates and final products.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or sulfoxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the pyridine or thiazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products:
Oxidation Products: N-oxides, sulfoxides.
Reduction Products: Reduced pyridine or thiazole derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Comparison:
- Structural Differences: The position of the pyridine ring or the presence of different substituents can significantly alter the compound’s properties.
- Unique Features: 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific ring fusion and the presence of an ethanamine group, which may confer distinct biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.2ClH/c1-7(11)10-13-9(6-14-10)8-2-4-12-5-3-8;;/h2-7H,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEBBVWYUQGJIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.